Cas no 2003-41-0 (1,1-bis(2-chloroethyl)-3-phenylurea)

1,1-bis(2-chloroethyl)-3-phenylurea structure
2003-41-0 structure
Product Name:1,1-bis(2-chloroethyl)-3-phenylurea
CAS No:2003-41-0
MF:C11H14Cl2N2O
MW:261.147660732269
CID:1389677
PubChem ID:247712
Update Time:2025-04-20

1,1-bis(2-chloroethyl)-3-phenylurea Chemical and Physical Properties

Names and Identifiers

    • 1,1-bis(2-chloroethyl)-3-phenylurea
    • N,N-bis-(2-chloro-ethyl)-N'-phenyl-urea
    • 1,1-bis-(2-chloro-ethyl)-3-phenyl-urea
    • N-Phenyl-N'-bis-&lt
    • 2-chlor-ethyl&gt
    • -harnstoff
    • Maybridge1_005467
    • N.N-Bis-&lt
    • -N'-phenyl-harnstoff
    • CDS1_000715
    • HMS557A11
    • Bis-(5-carboxy-furfuryloxy)-methan
    • N,N-Bis-(2-chlor-aethyl)-N'-phenyl-harnstoff
    • 2-Furancarboxylic acid, 5,5'-[methylenebis(oxymethylene)]bis-
    • DivK1c_001755
    • 1,1-bis-(2'-carboxy-5'-furfuryloxy)methane
    • 1,5-di(5-carboxyfuran-2-yl)-2,4-dioxapentan
    • 5-({[(5-carboxy-2-furyl)methoxy]methoxy}methyl)-2-furoic acid
    • NH00375
    • 1,1-[Di-(2-chloroethyl)]-3-phenylurea
    • AC1ME84T
    • CTK3D1579
    • bis-(5-carboxy-furfuryloxy)-methane
    • N,N-bis-(2-chloro-ethyl)-N'-phenyl-urea; 1,1-bis-(2-chloro-ethyl)-3-phenyl-urea; N-Phenyl-N'-bis-< 2-chlor-ethyl> -harnstoff; Maybridge1_005467; N.N-Bis-< 2-chlor-ethyl> -N'-phenyl-harnstoff; CDS1_000715; HMS557A11; Bis-(5-carboxy-furfuryloxy)-methan; N,N-Bis-(2-chlor-aethyl)-N'-phenyl-harnstoff; 2-Furancarboxylic acid, 5,5'-[methylenebis(oxymethylene)]bis-; DivK1c_001755; 1,1-bis-(2'-carboxy-5'-furfuryloxy)methane; 1,5-di(5
    • AKOS017268050
    • DTXSID10942028
    • NSC62801
    • NCIOpen2_003401
    • N,N-Bis(2-chloroethyl)-N'-phenylcarbamimidic acid
    • 2003-41-0
    • Urea, N,N-bis(2-chloroethyl)-N'-phenyl-
    • NSC-62801
    • SCHEMBL6295926
    • Inchi: 1S/C11H14Cl2N2O/c12-6-8-15(9-7-13)11(16)14-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,16)
    • InChI Key: PGHIKNBDKCPTOU-UHFFFAOYSA-N
    • SMILES: ClCCN(C(NC1C=CC=CC=1)=O)CCCl

Computed Properties

  • Exact Mass: 260.04852
  • Monoisotopic Mass: 260.048
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • Density: 1.292
  • Boiling Point: 438.3°C at 760 mmHg
  • Flash Point: 218.9°C
  • Refractive Index: 1.586
  • PSA: 32.34
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